![molecular formula C16H15NO4S B2622822 N-(3-acetylphenyl)-3-methylsulfonylbenzamide CAS No. 896295-85-5](/img/structure/B2622822.png)
N-(3-acetylphenyl)-3-methylsulfonylbenzamide
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Overview
Description
“N-(3-acetylphenyl)-3-methylsulfonylbenzamide” is a chemical compound. Based on its name, it likely contains an acetylphenyl group, a methylsulfonyl group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of a compound can be predicted based on its name. In this case, “N-(3-acetylphenyl)-3-methylsulfonylbenzamide” likely contains an acetylphenyl group attached to a nitrogen atom, which is also attached to a benzamide group .Chemical Reactions Analysis
The chemical reactions that “N-(3-acetylphenyl)-3-methylsulfonylbenzamide” can undergo would depend on its exact structure and the conditions under which it is stored or used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . These properties would need to be determined experimentally for “N-(3-acetylphenyl)-3-methylsulfonylbenzamide”.Scientific Research Applications
Antimicrobial Activities
“N-(3-acetylphenyl)-3-methanesulfonylbenzamide” is a type of sulfonamide compound. Sulfonamides are known for their antimicrobial properties . They have been used in the treatment of various bacterial infections. In a study, several sulfonamide compounds, including similar structures to “N-(3-acetylphenyl)-3-methanesulfonylbenzamide”, were synthesized and their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus were evaluated . The compounds exhibited significant antibacterial activity against these bacteria .
Molecular Docking Studies
Molecular docking is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex. “N-(3-acetylphenyl)-3-methanesulfonylbenzamide” has been used in molecular docking studies . These studies help in understanding the interaction between the compound and the target protein, which can be useful in drug design .
Sensing Applications
Boronic acids, which are structurally similar to sulfonamides, have been used in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . Although “N-(3-acetylphenyl)-3-methanesulfonylbenzamide” is not a boronic acid, it’s possible that it could have similar applications due to its structural similarity.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-acetylphenyl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-11(18)12-5-3-7-14(9-12)17-16(19)13-6-4-8-15(10-13)22(2,20)21/h3-10H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLLZYYMTYIGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-methylsulfonylbenzamide |
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